molecular formula C19H16IN3O2S B2929418 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865180-62-7

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No. B2929418
CAS RN: 865180-62-7
M. Wt: 477.32
InChI Key: DTRAONORROOXKO-QOCHGBHMSA-N
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Description

The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The compound contains a benzothiazole ring, an acetamido group, an allyl group, and an iodobenzamide group. The presence of these functional groups could influence its reactivity and properties .


Chemical Reactions Analysis

Benzothiazoles can participate in a variety of chemical reactions, including cycloaddition . The specific reactions this compound can undergo would depend on the conditions and reagents used.

Scientific Research Applications

Antimycobacterial Agents

The structural similarity of the compound to benzo[d]thiazole derivatives, which have been studied for their antimycobacterial properties, suggests its potential as an antimycobacterial agent . These compounds have shown effectiveness against Mycobacterium tuberculosis and could be valuable in the treatment of tuberculosis.

Protein Tyrosine Phosphatase 1B Inhibitors

Given the compound’s resemblance to benzo[d]thiazol-2-ylthio derivatives, it may serve as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B inhibitors are sought after for their therapeutic potential in treating Type II diabetes by regulating insulin and leptin signaling.

properties

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16IN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h3-9,11H,1,10H2,2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRAONORROOXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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